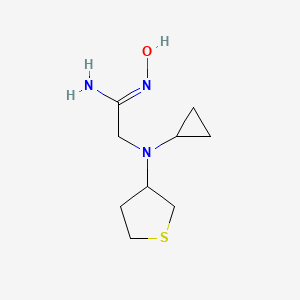
(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a tetrahydrothiophenyl group, and a hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl group, the introduction of the tetrahydrothiophenyl group, and the final coupling with the hydroxyacetimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid
- 3-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
- N-Cyclopropyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide
Uniqueness
(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H17N3OS |
|---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-[cyclopropyl(thiolan-3-yl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H17N3OS/c10-9(11-13)5-12(7-1-2-7)8-3-4-14-6-8/h7-8,13H,1-6H2,(H2,10,11) |
InChI Key |
UMOXIUHQIZXPSP-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1N(C/C(=N/O)/N)C2CCSC2 |
Canonical SMILES |
C1CC1N(CC(=NO)N)C2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















